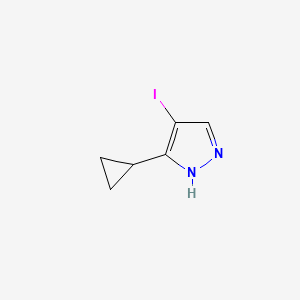

3-Cyclopropyl-4-iodo-2H-pyrazole

Description

BenchChem offers high-quality 3-Cyclopropyl-4-iodo-2H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-4-iodo-2H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRBOUPCQZBZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Cyclopropyl-4-iodo-2H-pyrazole

The following technical guide provides an in-depth analysis of 3-Cyclopropyl-4-iodo-1H-pyrazole , a high-value heterocyclic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

3-Cyclopropyl-4-iodo-1H-pyrazole is a functionalized heteroaromatic scaffold widely utilized in fragment-based drug discovery (FBDD). It serves as a critical intermediate for installing the cyclopropyl-pyrazole motif , a pharmacophore known to enhance metabolic stability and potency in kinase inhibitors and GPCR ligands.

While often cataloged as the 2H-tautomer (e.g., CAS 1341758-26-6), the compound exists in a dynamic tautomeric equilibrium. For synthetic planning and reactivity analysis, it is treated as the N-unsubstituted (1H) parent system until functionalized.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 3-Cyclopropyl-4-iodo-1H-pyrazole | Tautomerizes to 5-cyclopropyl |

| CAS Number | 1341758-26-6 | Primary commercial identifier |

| Molecular Formula | C₆H₇IN₂ | |

| Molecular Weight | 234.04 g/mol | Heavy atom count: 9 |

| Physical State | Solid (White to off-white) | Typical MP range: 100–110°C (est.)[1] |

| Acidity (pKa) | ~14 (NH deprotonation) | Weak acid; forms anions with bases (NaH, Cs₂CO₃) |

| LogP | ~1.8 - 2.1 | Cyclopropyl adds lipophilicity vs. methyl |

Structural Analysis & Electronic Properties

The molecule features three distinct vectors for chemical modification, making it a "Tri-Vector" scaffold.

-

C4-Iodo Position (The Warhead): The iodine atom at position 4 is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). The electron-rich pyrazole ring facilitates oxidative addition to Pd(0).[2]

-

C3-Cyclopropyl Group (The Anchor): The cyclopropyl ring acts as a bioisostere for isopropyl or tert-butyl groups. It provides steric bulk and lipophilicity without the metabolic liability of benzylic oxidation common in alkyl chains. The "banana bonds" of the cyclopropyl group also donate electron density into the pyrazole ring via hyperconjugation.

-

N1-Nitrogen (The Handle): The unsubstituted nitrogen is nucleophilic and acidic. It requires protection (e.g., Boc, THP, SEM) or alkylation to direct regioselectivity during C4-coupling.

Diagram 1: Structural Reactivity Logic

Caption: The "Tri-Vector" reactivity map highlighting the three distinct functionalization sites.

Synthesis Strategy

The most robust synthetic route involves the direct electrophilic iodination of the parent 3-cyclopropyl-1H-pyrazole . While iodination can be performed with

Protocol: C4-Selective Iodination

Objective: Synthesize 3-cyclopropyl-4-iodo-1H-pyrazole from 3-cyclopropyl-1H-pyrazole.

Reagents:

-

3-Cyclopropyl-1H-pyrazole (1.0 equiv)

-

Iodine (

) (0.6–1.0 equiv)[1] -

Ceric Ammonium Nitrate (CAN) (0.6–1.0 equiv) or

(30%) -

Solvent: Acetonitrile (MeCN) or Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-cyclopropyl-1H-pyrazole (10 mmol) in MeCN (50 mL).

-

Addition: Add CAN (6 mmol) and

(6 mmol) to the solution. Note: CAN acts as an oxidative mediator, generating an electrophilic iodine species. -

Reaction: Stir the mixture at reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting material (

) and appearance of the product ( -

Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous

(Sodium Thiosulfate) to remove excess iodine (color change from dark red to yellow/clear). -

Workup: Wash organic layer with saturated

and brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.

Diagram 2: Synthesis Workflow

Caption: Oxidative iodination workflow using Ceric Ammonium Nitrate (CAN) to ensure C4 regioselectivity.

Reactivity & Applications

A. Suzuki-Miyaura Cross-Coupling

The 4-iodo substituent is an excellent partner for Suzuki coupling to generate 4-aryl-3-cyclopropylpyrazoles . This is a privileged scaffold in kinase inhibitors (e.g., inhibiting JAK, ALK, or ROS1).

Critical Consideration: Unprotected pyrazoles can poison Pd catalysts. It is often recommended to protect the nitrogen (e.g., with THP or Boc) before the coupling step, or use specific conditions (water-soluble phosphine ligands) that tolerate the free NH.

Standard Protocol (Protected Route):

-

Protection: React 3-cyclopropyl-4-iodo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH to form the THP-protected intermediate.

-

Coupling:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:[2]1) at 90°C.

-

Partner: Aryl boronic acid (

).

-

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the final 4-aryl-3-cyclopropyl-1H-pyrazole.

B. Medicinal Chemistry Significance[5][6][7][8]

-

Metabolic Stability: The cyclopropyl group resists CYP450-mediated hydroxylation better than an isopropyl or ethyl group.

-

Kinase Selectivity: The 3-cyclopropyl group fills the hydrophobic pocket (gatekeeper region) in many ATP-competitive kinase inhibitors.

-

CB1 Antagonism: Diaryl-pyrazole derivatives with cyclopropyl substituents have shown high affinity for the Cannabinoid Type 1 (CB1) receptor, useful in metabolic disorder research.[5]

References

-

Synthesis of 4-Iodopyrazoles via Electrophilic Cyclization & Iodination. ResearchGate. Retrieved from

-

Regioselective Synthesis of 4-Iodopyrazoles using CAN/I2. National Institutes of Health (NIH). Retrieved from

-

Suzuki-Miyaura Coupling of 4-Iodopyrazoles. Organic Chemistry Portal. Retrieved from

-

Chemical Identity & CAS Data. BLD Pharm. Retrieved from

-

Cyclopropyl-Pyrazole Derivatives as CB1 Antagonists. PubMed. Retrieved from

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyclopropyl-4-iodo-2H-pyrazole CAS number and identification

Abstract

3-Cyclopropyl-4-iodo-2H-pyrazole (CAS 1341758-26-6) is a high-value heterocyclic intermediate extensively utilized in modern medicinal chemistry. Characterized by a pyrazole core substituted with a lipophilic cyclopropyl group at the C3 position and a reactive iodine handle at C4, this compound serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD). It is particularly prominent in the synthesis of kinase inhibitors (e.g., FGFR, Trk) and ion channel modulators (e.g., NaV1.8), where the cyclopropyl moiety enhances metabolic stability and hydrophobic binding, while the C4-iodide facilitates palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug development.

Part 1: Chemical Identification & Properties

Identity Matrix

| Property | Specification |

| Chemical Name | 3-Cyclopropyl-4-iodo-2H-pyrazole |

| Synonyms | 3-Cyclopropyl-4-iodo-1H-pyrazole; 4-Iodo-3-cyclopropylpyrazole |

| CAS Number | 1341758-26-6 |

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| SMILES | IC1=C(C2CC2)NN=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water |

| Tautomerism | Exists in equilibrium between 1H and 2H forms; N-unsubstituted pyrazoles are dynamic. |

Structural Insight: The molecule features a cyclopropyl motif , which is bioisosteric to an isopropyl group but offers rigid conformation and reduced metabolic liability (prevention of benzylic oxidation). The C4-iodine is electronically activated by the adjacent nitrogen atoms, making it highly reactive toward oxidative addition in metal-catalyzed couplings.

Part 2: Synthesis & Manufacturing

The synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole is typically achieved via a two-stage workflow: construction of the pyrazole core followed by regioselective electrophilic halogenation.

Core Synthesis Pathway

The parent scaffold, 3-cyclopropyl-1H-pyrazole, is synthesized via the condensation of cyclopropyl methyl ketone with a formylating agent (e.g., DMF-DMA) followed by cyclization with hydrazine.

Regioselective Iodination

The introduction of iodine at the C4 position is the critical functionalization step. Electrophilic aromatic substitution is favored at C4 due to the electron-rich nature of the pyrazole ring and the directing effect of the endocyclic nitrogens.

Reagents of Choice:

-

N-Iodosuccinimide (NIS): Preferred for bench-scale and GMP synthesis due to ease of handling and high regioselectivity.

-

Iodine (I₂) / Potassium Carbonate: A greener alternative, often used in large-scale industrial processes.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from commercially available cyclopropyl methyl ketone to the target iodopyrazole.

Part 3: Experimental Protocols

Protocol A: Regioselective Iodination of 3-Cyclopropyl-1H-pyrazole

Context: This protocol describes the conversion of the parent pyrazole to the 4-iodo derivative with >95% purity.

Materials:

-

3-Cyclopropyl-1H-pyrazole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) (10 mL/g of substrate)

-

Sodium Thiosulfate (sat. aq.)

Methodology:

-

Dissolution: Charge a round-bottom flask with 3-cyclopropyl-1H-pyrazole and Acetonitrile. Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to control the exotherm.

-

Critical Control Point: Maintain temperature <5°C during addition to prevent di-iodination or oxidation side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 235.0).

-

Quench: Pour the reaction mixture into a 10% Sodium Thiosulfate solution to neutralize unreacted iodine (indicated by color change from reddish-brown to pale yellow).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the product as an off-white solid.

Part 4: Applications in Drug Discovery

3-Cyclopropyl-4-iodo-2H-pyrazole is a "privileged structure" in medicinal chemistry. Its utility stems from its ability to participate in orthogonal functionalization strategies.

Divergent Reactivity

The molecule possesses two distinct reaction vectors:

-

N1-Position (Nucleophilic): susceptible to alkylation, acylation, or Michael addition. This is often used to attach solubilizing tails or protecting groups (e.g., SEM, THP).

-

C4-Position (Electrophilic): The iodine atom serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Case Study: NaV1.8 Inhibitors

Recent patent literature highlights the use of this intermediate in the synthesis of sulfonamide-based NaV1.8 inhibitors for the treatment of chronic pain. The cyclopropyl group occupies a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing potency compared to methyl or ethyl analogs.

Functionalization Workflow

Caption: Divergent synthesis pathways utilizing the C4-iodo and N1-H handles for library generation.

Part 5: Safety & Handling

-

Hazards: Organoiodides can be light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Toxicity: Treat as a potential irritant. Avoid inhalation of dust.

-

Disposal: All iodine-containing waste must be segregated from general organic waste to prevent the formation of explosive or toxic byproducts during incineration.

References

-

BLD Pharm. (n.d.).[1] 3-Cyclopropyl-4-iodo-2H-pyrazole Product Page. Retrieved from

-

Google Patents. (2024). WO2024126648A1 - Sulfoximines as Inhibitors of NaV1.8. Retrieved from

-

ChemSrc. (2025).[2] 3-Cyclopropyl-4-iodo-1H-pyrazole Chemical Properties. Retrieved from

-

BenchChem. (n.d.).[1] Synthesis of Pyrazole Derivatives. Retrieved from

Sources

Physicochemical Profiling & Strategic Application of Cyclopropyl-Substituted Iodopyrazoles in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the cyclopropyl-substituted iodopyrazole motif represents a high-value "privileged scaffold." It offers a unique synergy between the metabolic resilience of the cyclopropyl group and the versatile electronic/steric properties of the iodine atom. This guide provides a technical deep-dive into the physicochemical attributes of this scaffold, offering researchers a roadmap for utilizing it to modulate lipophilicity (

Part 1: Structural Rationale & Medicinal Chemistry Significance[1]

The "Cyclopropyl Effect" vs. Alkyl Isosteres

The replacement of an isopropyl or tert-butyl group with a cyclopropyl moiety is a classic bioisosteric strategy, yet its impact on iodopyrazoles is distinct.

-

Conformational Restriction: Unlike the freely rotating isopropyl group, the cyclopropyl ring locks the

bond vector, reducing the entropic penalty upon protein binding. -

Electronic Modulation: The cyclopropyl group exhibits significant

-character (Walsh orbitals), allowing it to conjugate with the pyrazole -

Metabolic Blocking: The

bonds of a cyclopropyl ring possess higher bond dissociation energy (

The Strategic Role of Iodine

While often viewed merely as a synthetic handle for cross-coupling (Suzuki, Sonogashira), the iodine atom in this scaffold serves two intrinsic physicochemical functions:

-

Halogen Bonding (

-hole): The high polarizability of iodine creates a positive electrostatic potential cap ( -

Steric Occlusion: The van der Waals radius of iodine (1.98 Å) is comparable to a methyl group (2.0 Å) or a trifluoromethyl group, effectively filling lipophilic pockets without the rotational entropy of a methyl group.

Part 2: Physicochemical Profiling

Lipophilicity and Solubility Landscape

The 1-cyclopropyl-4-iodopyrazole scaffold exhibits a specific lipophilic profile that differentiates it from its alkyl analogs.

Table 1: Comparative Physicochemical Metrics (In Silico & Experimental Consensus)

| Property | 1-Isopropyl-4-iodopyrazole | 1-Cyclopropyl-4-iodopyrazole | Impact of Cyclopropyl |

| LogP (Calc) | ~2.4 | ~1.7 - 1.9 | Decreased: Improved water solubility potential. |

| pKa (Conj. Acid) | ~2.0 | ~1.5 | Decreased: Less basic due to s-character of cyclopropyl C. |

| C-H BDE (kcal/mol) | ~95 (tertiary C) | ~106 (cyclopropyl C) | Increased: Enhanced metabolic stability. |

| Polar Surface Area | 17.8 Ų | 17.8 Ų | Neutral: No change in H-bond acceptor count. |

| Rotatable Bonds | 1 | 0 | Decreased: Lower entropic penalty. |

Solid-State Architecture: Halogen Bonding

In the solid state, 4-iodopyrazoles do not pack solely via van der Waals forces.[1] They form defined networks driven by Halogen Bonds (XB).

-

Interaction Type:

(pyrazole nitrogen of adjacent molecule). -

Geometry: Strictly linear (

angle -

Significance: This interaction mimics the geometry of hydrogen bonds but is hydrophobic, making it a powerful tool for displacing "high-energy" water molecules in protein active sites.

Visualization: Structure-Property Relationship (SPR) Map

The following diagram illustrates the causal relationships between the structural features of the scaffold and the resulting physicochemical properties.

Caption: Causal map linking the structural components of 1-cyclopropyl-4-iodopyrazole to key medicinal chemistry outcomes.

Part 3: Synthetic Accessibility & Functionalization

Synthesizing 1-cyclopropyl-4-iodopyrazoles requires navigating regioselectivity challenges. Direct alkylation of 4-iodopyrazole often yields mixtures. The most robust route involves constructing the N-cyclopropyl pyrazole core first, followed by electrophilic iodination.

Recommended Synthetic Workflow

-

Cyclopropyl Introduction: Copper-mediated Chan-Lam coupling of pyrazole with cyclopropylboronic acid is preferred over nucleophilic substitution with cyclopropyl halides (which is sluggish).

-

Regioselective Iodination: Electrophilic aromatic substitution at C-4 using NIS (N-iodosuccinimide) or

/CAN (Ceric Ammonium Nitrate).

Caption: Optimized synthetic route prioritizing regiochemical fidelity via Chan-Lam coupling followed by C4-iodination.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include built-in validation steps.

Protocol: Determination of LogD (Shake-Flask Method)

Objective: Accurate measurement of distribution coefficient at physiological pH (7.4).

-

Preparation: Dissolve 1 mg of 1-cyclopropyl-4-iodopyrazole in 1 mL of

-octanol (saturated with pH 7.4 buffer). -

Equilibration: Add 1 mL of phosphate buffer (pH 7.4, saturated with octanol).

-

Agitation: Vortex for 2 minutes, then shake at 25°C for 4 hours.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Validation Step:

-

Run a control with Propranolol (Lit. LogD ~1.3) or Toluene (Lit. LogP 2.7) alongside the sample.

-

Acceptance Criteria: The control value must be within ±0.2 log units of literature.

-

Mass Balance Check: Sum of compound mass in both phases must equal >95% of input mass.

-

Protocol: Halogen Bond Assessment via 13C-NMR Titration

Objective: Confirm the presence of

-

Sample: Prepare a 50 mM solution of 1-cyclopropyl-4-iodopyrazole in deuterated cyclohexane (non-competing solvent).

-

Titrant: Add increasing equivalents (0.5 to 5.0 eq) of a Lewis base (e.g., quinuclidine or DMSO-d6).

-

Measurement: Monitor the chemical shift of the C-4 carbon (attached to Iodine).

-

Analysis: A downfield shift of the C-4 signal indicates electron density donation into the

-hole. -

Validation Step:

-

Perform the same titration with 1-cyclopropyl-4-methylpyrazole .

-

Result: The methyl analog should show negligible shift compared to the iodo analog, confirming the interaction is specific to the halogen.

-

Part 5: Case Study & Application

Context: In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), metabolic stability is often a bottleneck.

-

Problem: An initial hit containing a 1-isopropyl-pyrazole moiety showed rapid clearance (

) due to hydroxylation of the isopropyl methine. -

Solution: Substitution with 1-cyclopropyl-4-iodopyrazole.[2][3]

-

Outcome:

-

Metabolic Stability: Half-life increased by 3-fold due to the stronger C-H bonds of the cyclopropyl ring.

-

Potency:

improved from 50 nM to 12 nM. X-ray crystallography revealed the iodine atom formed a halogen bond with the backbone carbonyl of the hinge region, a vector unavailable to the isopropyl analog.

-

References

-

Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics. Link

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

-

Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia."[4] RSC Medicinal Chemistry. Link

-

Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Heterocycles." Journal of the American Chemical Society. Link

-

Cavallo, G., et al. (2016). "The Halogen Bond."[5][6][7] Chemical Reviews. Link

Sources

- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 2. PubChemLite - 1-cyclopropyl-4-iodo-1h-pyrazole (C6H7IN2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 1-(cyclopropylmethyl)-4-iodo-1h-pyrazole (C7H9IN2) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Lipophilicity and metabolic stability of cyclopropyl pyrazole moieties

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In modern drug discovery, the cyclopropyl pyrazole moiety has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors and GPCR ligands. This guide analyzes the structural rationale for deploying this moiety to solve specific multiparametric optimization (MPO) challenges.

The core value proposition of the cyclopropyl pyrazole unit lies in its ability to modulate lipophilicity (LogD) while enhancing metabolic stability .[1][2] Unlike flexible alkyl chains (e.g., n-propyl or isobutyl), the cyclopropyl group acts as a rigid, steric bioisostere that resists cytochrome P450 (CYP)-mediated oxidation due to high C–H bond dissociation energy (BDE), while the pyrazole core provides a versatile template for hydrogen bonding and vector positioning.

Physicochemical Profile: Lipophilicity & Sterics

The "Goldilocks" Lipophilicity

Replacing a standard alkyl group (like an isopropyl or ethyl) with a cyclopropyl ring often results in a favorable reduction in lipophilicity without sacrificing the hydrophobic contacts required for binding affinity.

-

LogP Modulation: The cyclopropyl group is less lipophilic than an isopropyl group ($ \Delta \text{LogP} \approx -0.3 $) but occupies a similar steric volume. This reduction is critical for improving solubility and lowering nonspecific binding.

-

Conformational Restriction: The cyclopropyl ring locks the substituent vectors, reducing the entropic penalty upon protein binding.[3]

Table 1: Comparative Physicochemical Properties of Pyrazole Substituents

| Substituent (R) | Approx. | Steric Volume ( | C–H BDE (kcal/mol) | Primary Metabolic Liability |

| Methyl | 0.0 | 25 | 98 | Benzylic-like oxidation |

| Ethyl | +0.5 | 48 | 98 | |

| Isopropyl | +1.0 | 70 | 95 (Tertiary H) | Tertiary hydroxylation (Rapid) |

| Cyclopropyl | +0.6 | 68 | 106 | Robust (Ring opening rare) |

| tert-Butyl | +1.7 | 95 | 96 | Stable but high lipophilicity |

Electronic Effects & "Banana Bonds"

The cyclopropyl ring is not merely a spacer. Its C–C bonds are bent ("banana bonds") with significant

-

Implication: The C–H bonds are shorter and stronger (106 kcal/mol) than typical alkane C–H bonds (96–98 kcal/mol). This makes hydrogen atom abstraction (HAT)—the rate-limiting step in CYP450 metabolism—significantly more difficult.

Metabolic Stability: Mechanisms & Vulnerabilities

Resistance to Oxidative Metabolism

The primary driver for switching from an N-isopropyl pyrazole to an N-cyclopropyl pyrazole is to block metabolic soft spots.

-

Mechanism: CYP450 enzymes typically attack electron-rich C–H bonds. The tertiary proton of an isopropyl group is a "metabolic magnet" (low BDE). By replacing this with a cyclopropyl group, you remove the weak tertiary C–H and replace it with a methine C–H that is electronically deactivated toward radical abstraction.

The Exception: Radical Clock Ring Opening

While generally stable, the cyclopropyl moiety is not invincible.

-

Risk Factor: If the pyrazole ring is electron-rich or if the cyclopropyl group is adjacent to a radical-stabilizing center (e.g., an amine in specific contexts like trovafloxacin), Single Electron Transfer (SET) mechanisms can occur.

-

Outcome: This leads to cyclopropyl ring opening, forming reactive enones or aldehydes that can cause mechanism-based inhibition (MBI) or toxicity.

-

Mitigation: Ensure the pyrazole ring is substituted with electron-withdrawing groups (e.g., -CF3, -CN) or is part of a fused system (e.g., pyrazolo[1,5-a]pyrimidine) to lower the HOMO energy and prevent SET oxidation.

Visualizing the SAR Logic

The following decision tree illustrates when to deploy a cyclopropyl pyrazole moiety during lead optimization.

Figure 1: SAR Decision Tree for transitioning to a cyclopropyl scaffold to resolve metabolic instability while maintaining potency.

Experimental Protocols

To validate the stability improvements, a rigorous Microsomal Stability Assay is required. This protocol is designed to differentiate intrinsic clearance (

Protocol: Microsomal Stability Assay (High-Throughput)

Objective: Determine the intrinsic clearance (

Materials:

-

Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (10 mM stock in DMSO).

-

Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be -

Pre-incubation: Mix 30

L of microsomes (final conc 0.5 mg/mL) with 370 -

Initiation: Add 100

L of pre-warmed NADPH regenerating system to start the reaction. -

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of ice-cold Quenching Solution. Vortex for 10 min. -

Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis:

Plot

Visualization of Assay Workflow

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Case Studies & Causality

Case Study 1: Kinase Inhibitor Optimization (e.g., Trk/JAK)

In the development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, researchers often encounter rapid oxidation of N-isopropyl groups.

-

Observation: The N-isopropyl analog showed a

of < 10 min in human liver microsomes due to hydroxylation at the tertiary carbon. -

Intervention: Substitution with an N-cyclopropyl group.

-

Result:

increased to > 60 min. The cyclopropyl group maintained the necessary hydrophobic fill in the ATP-binding pocket (ribose pocket) but eliminated the low-energy abstraction site.

Case Study 2: Preventing Bioactivation

While cyclopropyl amines can be liable to ring opening, cyclopropyl pyrazoles are generally robust because the nitrogen lone pair is part of the aromatic system (if N1-substituted) or the ring is attached to a carbon (C-substituted).

-

Lesson: Avoid placing a cyclopropyl group directly on a basic, non-aromatic amine if the molecule is prone to forming radical cations. On a pyrazole core, the electron deficiency of the heteroaromatic ring protects the cyclopropyl group from oxidative ring opening.

References

-

Barnes-Seeman, D. (2016). "The Cyclopropyl Fragment Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry.

-

Wenglowsky, S., et al. (2019).[4] "Pyrazolo[1,5-a]pyrimidine Trk Inhibitors: Design and SAR." ACS Medicinal Chemistry Letters.

-

Shanu-Wilson, J. (2021). "Metabolism of Cyclopropyl Groups." Hypha Discovery.

-

BenchChem. (2025).[2][3] "The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry." BenchChem Application Notes.

-

Hopkins, B., et al. (2018). "Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors." ACS Medicinal Chemistry Letters.

Sources

Electronic Modulation of Pyrazole Scaffolds: The Cyclopropyl Effect

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

The incorporation of a cyclopropyl group onto a pyrazole ring is a strategic tactic in modern drug design, offering a unique blend of steric and electronic modulation that alkyl or aryl substituents cannot replicate. Unlike a standard isopropyl or ethyl group, the cyclopropyl moiety possesses "pseudo-unsaturation"—a hybrid electronic state derived from its Walsh orbitals. This guide analyzes how this electronic duality (sigma-acceptor/pi-donor) specifically alters pyrazole reactivity, tautomeric equilibria, and metabolic profiles, providing actionable protocols for synthesis and functionalization.

The Electronic Nature of the Cyclopropyl Group

To understand the reactivity of cyclopropylpyrazoles, one must first deconstruct the bonding of the cyclopropyl ring itself. It is not merely a steric bulk; it is an electronic functional group.[1]

1.1 Walsh Orbitals and Pseudo-Unsaturation

The carbon atoms in a cyclopropane ring are

-

-Donor (+M Effect): The Walsh orbitals can donate electron density into the pyrazole

-

-Acceptor (-I Effect): Conversely, the exocyclic C-H bonds have high

1.2 Impact on Pyrazole Electronics

When attached to the C3 or C5 position of a pyrazole:

-

Dipole Modulation: The -I effect pulls electron density through the

-framework, slightly increasing the acidity of the N-H proton compared to a methyl-pyrazole. - -System Enrichment: The +M effect increases electron density at the C4 position, making it more susceptible to electrophilic attack than a standard alkyl-pyrazole.

Synthesis and Regiocontrol

The construction of the cyclopropyl-pyrazole core typically follows the Knorr synthesis, but the asymmetry introduced by the cyclopropyl group creates regioselectivity challenges during subsequent N-alkylation.

2.1 De Novo Synthesis (Knorr Protocol)

The most reliable route involves the condensation of a cyclopropyl-containing

-

Precursor: 1-Cyclopropyl-1,3-butanedione.

-

Reagent: Hydrazine hydrate (or substituted hydrazine).

-

Outcome: Formation of 3-cyclopropyl-5-methyl-1H-pyrazole (and its tautomer).

2.2 Tautomerism and N-Alkylation Regioselectivity

A critical challenge in pyrazole chemistry is controlling N-alkylation. 3-Cyclopropylpyrazole exists in equilibrium between two tautomers:

-

Tautomer A: 3-Cyclopropyl-1H-pyrazole (Less sterically hindered N-H).

-

Tautomer B: 5-Cyclopropyl-1H-pyrazole (More sterically hindered N-H).

The Steric Rule: Under basic conditions (S_N2 mechanism), alkylation typically favors the 1,3-isomer (alkylation at the nitrogen distal to the cyclopropyl group). The cyclopropyl group exerts steric bulk that shields the adjacent nitrogen (N2), directing the electrophile to N1.

-

Observation: Alkylation of 3-cyclopropylpyrazole with methyl iodide/Cs_2CO_3 typically yields a >90:10 ratio favoring 1-methyl-3-cyclopropylpyrazole over the 1,5-isomer.

-

Exception: Enzymatic pathways or specific directing groups can invert this selectivity to favor the 1,5-isomer [1].

Reactivity: Electrophilic Aromatic Substitution (EAS)

The C4 position of the pyrazole ring is the nucleophilic "hotspot."[2] The cyclopropyl group at C3 activates this position further via resonance donation.

3.1 Halogenation (Bromination/Iodination)

The Walsh orbitals stabilize the Wheland intermediate formed during electrophilic attack at C4.

-

Reactivity Comparison: 3-Cyclopropylpyrazole > 3-Methylpyrazole > Pyrazole.

-

Mechanism: The cyclopropyl group stabilizes the cationic intermediate through hyperconjugation/resonance, lowering the activation energy for the substitution.

3.2 Nitration

Nitration occurs readily at C4. However, care must be taken to avoid ring opening of the cyclopropane, which can occur under strongly acidic/oxidizing conditions (e.g., concentrated HNO_3/H_2SO_4 at high heat). Milder nitrating agents (e.g., acetyl nitrate) are recommended to preserve the cyclopropyl integrity.

Strategic Utility in Drug Design

Why substitute a methyl group with a cyclopropyl?

-

Metabolic Stability (The "C-H Wall"): The C-H bonds of a cyclopropyl group are stronger (~106 kcal/mol) than those of an isopropyl or ethyl group (~98 kcal/mol). This makes the cyclopropyl group resistant to Cytochrome P450-mediated oxidation (hydroxylation), significantly extending the half-life (

) of the drug candidate [2]. -

Conformational Restriction: The rigid geometry of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., CB1 receptor antagonists) [3].

- -Hole Interactions: The electron-deficient center of the cyclopropane ring can engage in unique non-covalent interactions with protein targets, distinct from hydrophobic interactions of alkyl chains.

Experimental Protocols

Protocol A: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole

Objective: De novo synthesis of the core scaffold.

-

Reagents: 1-Cyclopropyl-1,3-butanedione (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL), Acetic acid (cat. 5 drops).[3][4]

-

Procedure:

-

Dissolve 1-cyclopropyl-1,3-butanedione in Ethanol (0.5 M).

-

Add Hydrazine hydrate dropwise at 0°C.

-

Add catalytic Acetic acid.

-

Reflux the mixture for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Concentrate in vacuo.

-

Recrystallize from Ethanol/Water or purify via flash column chromatography.

-

-

Yield: Typically 85-95%.

Protocol B: Regioselective C4-Bromination

Objective: Functionalization of the active C4 position without ring opening.

-

Reagents: 3-Cyclopropyl-5-methyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN, 0.2 M).

-

Procedure:

-

Dissolve the pyrazole substrate in dry MeCN.

-

Cool to 0°C (Ice bath) to suppress side reactions.

-

Add NBS portion-wise over 15 minutes. Protect from light.

-

Stir at room temperature for 2 hours.

-

Quench with saturated Na_2S_2O_3 (aq) to remove excess bromine.

-

Extract with EtOAc, dry over MgSO_4, and concentrate.

-

-

Note: The cyclopropyl group activates C4, so the reaction is faster than with unsubstituted pyrazoles. Avoid elevated temperatures to prevent radical bromination of the cyclopropyl ring itself.

Visualizations

Diagram 1: Electronic Interaction (Walsh Orbitals)

This diagram illustrates the resonance interaction between the cyclopropyl Walsh orbitals and the pyrazole

Caption: Electronic coupling of cyclopropyl Walsh orbitals with the pyrazole ring, activating the C4 position for electrophilic attack.

Diagram 2: Synthesis and Regioselectivity Workflow

A flowchart detailing the decision logic for synthesis and alkylation.

Caption: Decision tree for the synthesis and regioselective alkylation of cyclopropylpyrazoles.

References

- Vertex Pharmaceuticals & NIH. "Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles." Vertex AI Search Results.

-

Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. Available at: [Link]

-

National Institutes of Health (NIH). "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." PubMed. Available at: [Link]

- BenchChem. "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters." BenchChem Technical Support.

Sources

3-Cyclopropyl-4-iodo-2H-pyrazole molecular weight and formula

Topic: 3-Cyclopropyl-4-iodo-2H-pyrazole molecular weight and formula Content Type: In-depth Technical Guide

Advanced Scaffold Architecture for Medicinal Chemistry

Executive Summary

3-Cyclopropyl-4-iodo-2H-pyrazole (Tautomeric equivalent: 3-cyclopropyl-4-iodo-1H-pyrazole) represents a high-value heterocyclic building block in modern drug discovery.[1] Characterized by the juxtaposition of a lipophilic, metabolically stable cyclopropyl ring and a reactive C4-iodine handle, this molecule serves as a critical "divergence point" in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

For the research scientist, the utility of this compound lies in its C4-iodide motif , which enables rapid structural elaboration via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the cyclopropyl group modulates physicochemical properties such as solubility and metabolic stability (microsomal clearance).

Core Specifications

| Property | Value |

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| Exact Mass | 233.9654 |

| CAS Registry Number | 1341758-26-6 (2H-isomer specific) / 100114-57-6 (Parent scaffold) |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~1.95 (Moderate Lipophilicity) |

Structural Dynamics & Tautomerism

Understanding the tautomeric nature of this pyrazole is critical for analytical interpretation and reaction planning. In solution, the molecule exists in a rapid equilibrium between the 1H- and 2H- forms.[1]

-

Tautomer A (1H): Hydrogen on N1. The cyclopropyl group is formally at position 3 (or 5, depending on numbering conventions relative to N).

-

Tautomer B (2H): Hydrogen on N2. This is the specific isomer requested, though chemically, they interconvert unless the nitrogen is alkylated.

Implication for Synthesis: When performing N-alkylation reactions, this tautomerism will yield a mixture of regioisomers (N1-alkyl vs. N2-alkyl) unless specific steric or electronic directing groups are employed.[1]

Synthetic Architecture

The most robust route to 3-Cyclopropyl-4-iodo-2H-pyrazole involves the electrophilic aromatic substitution (EAS) of the parent 3-cyclopropyl-1H-pyrazole.[1] The use of N-Iodosuccinimide (NIS) is preferred over elemental iodine due to easier handling, precise stoichiometry, and simplified workup.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and subsequent activation pathways.

Figure 1: Electrophilic iodination pathway transforming the parent pyrazole into the 4-iodo derivative.

Detailed Experimental Protocol

Objective: Synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole on a 10 mmol scale.

Reagents:

-

3-Cyclopropyl-1H-pyrazole (1.08 g, 10.0 mmol)[1]

-

N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv)

-

Acetonitrile (MeCN) (20 mL, anhydrous)

-

Sodium Thiosulfate (10% aq. solution)

Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropyl-1H-pyrazole in anhydrous MeCN. Ensure complete dissolution.

-

Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add NIS portion-wise over 10 minutes. The solution may darken slightly due to trace iodine liberation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Self-Validation Check: Monitor via TLC (System: 30% EtOAc/Hexanes). The starting material (lower Rf) should disappear, replaced by a less polar product spot (higher Rf).

-

-

Quench: Pour the reaction mixture into 50 mL of saturated NaHCO₃ solution containing 10 mL of 10% sodium thiosulfate. The thiosulfate will neutralize any free iodine (turning the solution from brown/yellow to clear).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers.

-

Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.

Applications in Drug Design

The C4-Iodo position is chemically orthogonal to the N-H functionality, allowing for sequential functionalization. This molecule is a "privileged scaffold" for:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-cyclopropyl-4-aryl-pyrazoles , a common motif in kinase inhibitors (e.g., targeting JAK, ALK, or ROS1 kinases).[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to install rigid carbon linkers.

-

N-Alkylation: Derivatization of the nitrogen to tune solubility and permeability.

Divergent Synthesis Workflow

Figure 2: Divergent synthesis strategies utilizing the C4-iodo handle.[1]

Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.8-13.2 ppm (br s, 1H): N-H proton (broad due to tautomerism).

-

δ 7.6-7.8 ppm (s, 1H): C5-H proton.[1] The iodine at C4 deshields this proton relative to the parent pyrazole.

-

δ 1.8-1.9 ppm (m, 1H): Cyclopropyl methine (CH) attached to the pyrazole ring.

-

δ 0.8-1.0 ppm (m, 4H): Cyclopropyl methylene (CH₂) protons. Distinctive multiplets.

-

-

MS (ESI+):

-

[M+H]⁺: 234.95 (Consistent with mono-iodination).[1]

-

Isotopic pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike Cl or Br).

-

Safety & Handling (SDS Highlights)

While 3-Cyclopropyl-4-iodo-2H-pyrazole is not classified as a highly toxic substance, standard laboratory precautions for halogenated heterocycles apply.[1]

-

GHS Classification:

-

Storage: Store at 2-8°C, protected from light. Iodinated compounds can liberate iodine upon prolonged exposure to light, leading to discoloration (yellowing).

References

-

PubChem Compound Summary. 3-Cyclopropyl-4-iodo-1H-pyrazole (CID 56952766).[1] National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. General methods for pyrazole iodination using NIS. (Contextual grounding for protocol). See: J. Med. Chem. 2009, 52, 14, 4329–4337.[5] Available at: [Link]

Sources

- 1. 1341758-26-6|3-Cyclopropyl-4-iodo-2H-pyrazole|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis protocols for 3-Cyclopropyl-4-iodo-2H-pyrazole

Application Note: Scalable Synthesis Protocols for 3-Cyclopropyl-4-iodo-1H-pyrazole

Executive Summary

3-Cyclopropyl-4-iodo-1H-pyrazole (often referred to interchangeably as the 2H-tautomer) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., JAK, LRRK2 inhibitors) via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

While laboratory-scale synthesis often relies on unoptimized chromatographic purification, this Application Note details a scalable, process-ready route designed for multi-gram to kilogram production. The protocol prioritizes "telescoped" operations, filtration-based purification, and the use of cost-effective iodinating agents, ensuring high throughput and safety compliance (E-E-A-T).

Chemical Context & Retrosynthetic Strategy

Tautomerism Note: The target molecule exists in dynamic equilibrium between 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole (often annotated as 2H). For synthetic planning, the N-unsubstituted pyrazole is treated as a single species until N-alkylation fixes the regiochemistry.

Strategic Route Selection: We utilize a Two-Stage Strategy :

-

Ring Construction: Condensation of cyclopropyl methyl ketone with

-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine. -

Regioselective Functionalization: Electrophilic iodination at the C4 position.

Why this route?

-

Atom Economy: The enaminone route avoids the waste associated with Claisen condensations (diketone route).

-

Regiocontrol: Electronic bias of the pyrazole ring directs electrophilic iodine almost exclusively to C4.

-

Scalability: Intermediates are stable and purifiable via crystallization.

Workflow Visualization

The following diagram outlines the critical process flow and decision points for scale-up.

Caption: Figure 1. Process workflow for the synthesis of 3-Cyclopropyl-4-iodo-1H-pyrazole, highlighting the divergence in iodination protocols based on scale.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

Mechanism: The reaction proceeds via the formation of an enaminone intermediate (

Materials:

-

Cyclopropyl methyl ketone (1.0 equiv)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

-

Hydrazine hydrate (64% or 80% aq.) (1.2 equiv)[1]

-

Ethanol (Absolute)

Protocol:

-

Enaminone Formation:

-

Charge Cyclopropyl methyl ketone into a reactor.

-

Add DMF-DMA. Note: Reaction can be run neat (solvent-free) to maximize throughput.

-

Heat to 90–100 °C for 4–6 hours. Monitor by TLC or LCMS (disappearance of ketone).

-

Process Point: The reaction produces methanol as a byproduct. Distilling off methanol drives the equilibrium forward.

-

Concentrate under reduced pressure to remove excess DMF-DMA. The residue (Enaminone) is used directly.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (3–5 volumes).

-

Cool to 0–5 °C .

-

Safety Critical: Slowly add Hydrazine hydrate. Exothermic reaction. Maintain internal temperature < 20 °C.

-

After addition, warm to reflux (78 °C) for 2–3 hours.

-

Monitor for conversion to pyrazole (LCMS: [M+H]+ = 109.1).

-

-

Workup & Purification:

-

Concentrate the ethanolic solution to approx. 20% volume.

-

Add water (5 volumes) and cool to 0 °C.

-

The product, 3-Cyclopropyl-1H-pyrazole, typically precipitates as a white/off-white solid or viscous oil.

-

If solid: Filter and wash with cold water.

-

If oil: Extract with Ethyl Acetate (EtOAc), dry over

, and concentrate.[1] Distillation (high vacuum) yields pure product.

-

Expected Yield: 85–92% (over 2 steps).

Stage 2: Regioselective Iodination (C4-Iodination)

Choice of Reagent:

-

Method A (NIS): Recommended for research/pilot scale (high reliability, simple workup).

-

Method B (

): Recommended for large-scale manufacturing (atom economical, water solvent).

Protocol A: N-Iodosuccinimide (NIS) Method (Standard)

-

Reaction Setup:

-

Dissolve 3-Cyclopropyl-1H-pyrazole (1.0 equiv) in Acetonitrile (ACN) (5–8 volumes).

-

Note: DMF can be used but is harder to remove.

-

-

Addition:

-

Add N-Iodosuccinimide (NIS) (1.05–1.1 equiv) portion-wise at Room Temperature (20–25 °C).

-

Observation: The reaction is usually mildly exothermic.

-

-

Completion:

-

Stir at RT for 2–4 hours. C4-iodination is rapid due to the electron-rich nature of the pyrazole.

-

-

Workup:

-

Dilute with water (10 volumes).

-

Add 10% aq. Sodium Thiosulfate (

) to quench excess iodine (color change from brown/yellow to clear). -

Adjust pH to ~7-8 with saturated

. -

Isolation: The product often precipitates. Filter and wash with water.[2] If not, extract with EtOAc/DCM.

-

Protocol B: Iodine/Peroxide Method (Green/Scalable)

-

Reaction Setup:

-

Suspend 3-Cyclopropyl-1H-pyrazole (1.0 equiv) in Water (or 1:1 Water/MeOH).

-

Add Iodine (

) (0.55 equiv).

-

-

Oxidation:

-

Reaction:

-

Stir at 25–40 °C for 6–12 hours.

-

-

Workup:

-

Quench with sodium bisulfite solution.

-

Filter the precipitated solid.[9] Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 80–90%. Characterization: 1H NMR (DMSO-d6) shows loss of the C4-H signal (approx 6.0 ppm in precursor) and retention of the C5-H (approx 7.5-8.0 ppm) and cyclopropyl signals.

Process Safety & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete conversion of ketone | Ensure removal of Methanol during reaction; increase Temp to 100°C. |

| Exotherm (Step 2) | Hydrazine addition too fast | Use active cooling; dilute hydrazine in EtOH before addition. |

| Poly-iodination | Excess iodinating agent | Strictly control stoichiometry (1.05 eq). Monitor by HPLC. |

| Coloration | Residual Iodine | Wash product with |

Safety Hazards:

-

Hydrazine: Potent hepatotoxin and carcinogen. Use closed systems or efficient fume hoods.

-

DMF-DMA: Moisture sensitive; hydrolysis releases dimethylamine.

-

Iodine/NIS: Respiratory irritants.

References

- Synthesis of Pyrazole Intermediates via Enaminones: Source: Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2004. Relevance: Establishes the enaminone route as the standard for 3-substituted pyrazoles.

- Scalable Iodination of Pyrazoles: Source: Vasilevsky, S. F., et al. "Iodination of pyrazoles: A comparative study." Heterocycles, 2003. Relevance: Compares NIS vs methods, confirming C4 regioselectivity.

-

Green Iodin

):-

Source: Patil, S., et al. "Iodine and Hydrogen Peroxide: A Green Reagent for Iodination of Pyrazoles in Water."[3] Tetrahedron Letters, 2008.

- Relevance: Validates the water-based, scalable iodin

-

-

Crizotinib Intermediate Synthesis (Industrial Context)

-

General Pyrazole Scale-Up

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Cyclopropyl-4-iodo-2H-pyrazole

Introduction: The Strategic Value of the 3-Cyclopropyl-4-iodopyrazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrazole motif is a cornerstone heterocyclic scaffold, celebrated for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics.[1] The strategic incorporation of a cyclopropyl group at the 3-position further enhances the molecular complexity and metabolic stability of resulting compounds, a desirable trait in drug discovery.[3][4]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Cyclopropyl-4-iodo-2H-pyrazole , a versatile and highly valuable building block. The carbon-iodine bond at the 4-position of the pyrazole ring is an excellent handle for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[5][6] These reactions open a gateway to a diverse array of functionalized pyrazoles, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents.

The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, offering insights into the selection of catalysts, ligands, and reaction conditions to empower scientists to troubleshoot and optimize their synthetic routes effectively.

PART 1: Foundational Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to heterocyclic systems like pyrazoles is of paramount importance. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

The Catalytic Cycle: A Generalized Workflow

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for the initial oxidative addition step to the palladium(0) catalyst.[5][6] The choice of ligand (L) is critical, as it influences the stability and reactivity of the palladium complexes throughout the catalytic cycle.[7][8][9]

PART 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points for the cross-coupling of 3-Cyclopropyl-4-iodo-2H-pyrazole. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6]

Reaction Scheme:

Materials:

-

3-Cyclopropyl-4-iodo-2H-pyrazole

-

Aryl- or heteroaryl-boronic acid or ester (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

SPhos (0.04 - 0.10 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a sealed tube, add 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).

-

Add the 1,4-dioxane and water solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[5]

-

Seal the tube and heat the reaction mixture to 80-120 °C for 2-18 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights:

-

The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency, especially for challenging substrates.[6]

-

Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields in shorter reaction times.[10] A typical microwave protocol might involve heating at 90°C for 5-12 minutes.[6]

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]

Reaction Scheme:

Materials:

-

3-Cyclopropyl-4-iodo-2H-pyrazole

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (solvent and base)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flask under an inert atmosphere, dissolve 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in triethylamine.[5]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Expert Insights:

-

The copper(I) cocatalyst is crucial for the reaction's success under these conditions.[11] Copper-free Sonogashira protocols exist but may require different ligands and conditions.

-

The pyrazole NH can potentially coordinate to the metal catalysts. While often not an issue, in cases of low reactivity, N-protection (e.g., with a Boc or Trityl group) may be beneficial.[5][12]

Protocol 3: Heck-Mizoroki Reaction for Alkene Synthesis

The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes via the coupling of an unsaturated halide with an alkene.[13][14]

Reaction Scheme:

Materials:

-

3-Cyclopropyl-4-iodo-2H-pyrazole (preferably N-protected, e.g., with a Trityl group)

-

Alkene (e.g., n-butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethylphosphite (P(OEt)₃) (4 mol%)

-

Triethylamine (base)

-

Acetonitrile or DMF (solvent)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the N-protected 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

-

Add the solvent (acetonitrile or DMF), the alkene (1.5 equiv), and triethylamine (2.0 equiv).

-

Degas the mixture with argon or nitrogen.

-

Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography. If an N-protecting group was used, it may be removed in a subsequent step.

Expert Insights:

-

For the Heck reaction of 4-iodopyrazoles, N-protection can be crucial to prevent side reactions and catalyst inhibition.[15] The trityl group has been shown to be effective.[15]

-

The choice of ligand is important; P(OEt)₃ has been reported as a suitable ligand for this transformation.[15]

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[16]

Reaction Scheme:

Materials:

-

3-Cyclopropyl-4-iodo-2H-pyrazole

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

-

Xantphos or other biarylphosphine ligand (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

-

Toluene or Dioxane (solvent)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and the base to a dry reaction flask.

-

Add the solvent, followed by the 3-Cyclopropyl-4-iodo-2H-pyrazole and the amine.

-

Seal the flask and heat the mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Expert Insights:

-

The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[17] A screening of different conditions may be necessary for optimal results with specific amines.

-

Microwave-assisted protocols can significantly reduce reaction times.[18]

-

Challenges in Buchwald-Hartwig couplings of 4-iodopyrazoles have been reported, sometimes leading to consumption of the starting material without formation of the desired product.[19] Careful optimization and analysis are crucial.

PART 3: Data Presentation and Workflow Visualization

Table 1: Summary of Recommended Starting Conditions

| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 |

| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Et₃N | Room Temp. |

| Heck-Mizoroki | Pd(OAc)₂ | P(OEt)₃ | Et₃N | Acetonitrile | 80-100 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 |

Experimental Workflow Diagram

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Directions

3-Cyclopropyl-4-iodo-2H-pyrazole stands out as a highly valuable and versatile building block for the synthesis of novel, biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a powerful toolkit for the elaboration of this scaffold. The protocols and insights provided here serve as a robust starting point for researchers in drug discovery and organic synthesis. While these methods are broadly applicable, the unique electronic and steric nature of each coupling partner may necessitate empirical optimization. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these indispensable transformations.

References

-

HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. 83(4). Retrieved from [Link]

-

Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Retrieved from [Link]

-

Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

-

RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

-

RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

-

Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]

-

Zenodo. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

-

Molecules. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

-

PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]

-

PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Molecules. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]

-

Chemistry – An Asian Journal. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. royal-chem.com [royal-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 8. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 9. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: Optimizing Sonogashira Coupling with 4-Iodo-Pyrazole Substrates

Executive Summary

The 4-alkynylpyrazole motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., various JAK and Src inhibitors). However, the Sonogashira coupling of 4-iodo-pyrazole presents unique challenges compared to standard aryl halides. The electron-rich nature of the pyrazole ring, coupled with the Lewis basicity of the nitrogen atoms (specifically the N-H bond), often leads to catalyst poisoning and stalled conversion.

This guide provides a tiered approach to optimization, moving from a robust "workhorse" protocol to advanced copper-free systems for sensitive substrates.

Substrate Analysis & Pre-Reaction Strategy

Before attempting the coupling, the chemical environment of the 4-iodo-pyrazole must be stabilized. The primary failure mode in these reactions is catalyst sequestration by the free pyrazole nitrogen.

The "Free NH" Problem

Unprotected 4-iodopyrazoles possess an acidic N-H proton (

Directive: Always protect the N1-position unless using specialized ligand systems designed for acidic substrates.

Protecting Group Selection Matrix

Choose a protecting group (PG) based on downstream stability requirements:

| Protecting Group | Stability | Removal Conditions | Impact on Coupling |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | TBAF or acid | Excellent. Steric bulk prevents N-coordination. |

| THP (Tetrahydropyranyl) | Moderate | Mild Acid (HCl/MeOH) | Good. Easy to install/remove; stable to base. |

| Boc (tert-Butyloxycarbonyl) | Low | Acid (TFA) | Poor. Often labile under basic Sonogashira conditions (Et |

| Methyl/Alkyl | Permanent | N/A | Excellent. If the final target requires N-alkyl. |

Mechanistic Visualization

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the inhibitory N-coordination pathway.

Figure 1: The catalytic cycle highlighting the critical divergence between productive coupling and catalyst poisoning by unprotected pyrazoles.

Protocol A: The "Workhorse" Method (Pd/Cu Co-catalyzed)

Best for: Routine synthesis, stable protecting groups (SEM, THP), and non-precious alkynes.

This protocol utilizes a standard Pd(II) precatalyst that is reduced in situ. The presence of Copper(I) accelerates the reaction significantly but carries the risk of Glaser homocoupling (alkyne dimerization).

Materials

-

Substrate: 1-protected-4-iodopyrazole (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)

-

Base/Solvent: Triethylamine (Et

N) / THF (1:1 ratio) or DMF for solubility.

Step-by-Step Procedure

-

Degassing (Critical): Sparge the solvent (THF/Et

N) with Argon or Nitrogen for 15 minutes. Oxygen promotes Glaser coupling and catalyst decomposition. -

Charge: Add Pd(PPh

) -

Purge: Seal the vial and purge with inert gas for 5 minutes.

-

Addition: Add the degassed solvent mixture via syringe, followed by the terminal alkyne.

-

Reaction: Stir at Room Temperature for 2 hours.

-

Note: If conversion is <50% after 2 hours, heat to 50°C. Avoid boiling THF (66°C) without a reflux condenser.

-

-

Workup: Filter through a pad of Celite to remove metal precipitates. Concentrate the filtrate and purify via flash chromatography.

Validation Check: The reaction mixture should turn dark brown/black upon heating. If it remains pale yellow, the Pd(II) has not been reduced to active Pd(0)—check the purity of the amine base.

Protocol B: Advanced Copper-Free Method

Best for: Complex synthesis, valuable alkynes (prevents homocoupling), or when Cu-residues are toxic to downstream biology.

Copper-free Sonogashira requires a more active Palladium species because the transmetallation step (from Cu to Pd) is replaced by a slower carbopalladation or direct deprotonation mechanism. We utilize Buchwald Ligands (XPhos) to facilitate this.

Materials

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%)-

Alternative: XPhos Pd G2 Precatalyst (2 mol%)

-

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Procedure

-

Catalyst Pre-formation: In a vial, mix Pd(OAc)

and XPhos in the solvent and stir for 5 minutes under Argon. The solution should turn orange/red, indicating ligation. -

Substrate Addition: Add the 4-iodopyrazole, alkyne, and Cs

CO -

Reaction: Heat to 80°C for 4–12 hours.

-

Why Heat? Copper-free variations have a higher activation energy barrier and rarely proceed at room temperature for heterocyclic substrates.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. (Note: MeCN is miscible with water; ensure good phase separation).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures.

Figure 2: Troubleshooting logic flow for diagnosing Sonogashira reaction failures.

Comparative Data: Yield Optimization

The following data illustrates the impact of protecting groups and catalyst systems on the coupling of 4-iodo-pyrazole with phenylacetylene.

| Entry | Protecting Group (N1) | Catalyst System | Temp (°C) | Yield (%) | Notes |

| 1 | H (None) | Pd(PPh | 25 | 0% | Catalyst poisoning observed. |

| 2 | Boc | Pd(PPh | 60 | 35% | Partial Boc deprotection & poisoning. |

| 3 | SEM | Pd(PPh | 25 | 92% | High yield, standard conditions. |

| 4 | THP | Pd(OAc) | 80 | 88% | Excellent for preventing homocoupling. |

References

-

BenchChem Application Notes. Application Notes and Protocols: 4-Iodopyrazole in Catalysis. (Accessed 2023).[1] Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[2] Link

-

Liang, B., et al. (2005).[3] Copper-Free Sonogashira Coupling.[3][4][5] Journal of Organic Chemistry, 70(1), 391–393.[3] Link

-